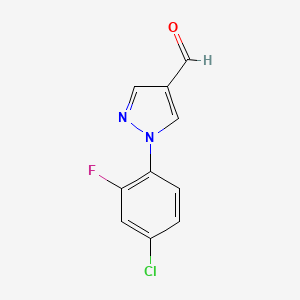

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Description

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a fluorinated and chlorinated pyrazole derivative featuring a carbaldehyde functional group at the 4-position of the pyrazole ring. This compound serves as a critical intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly antimicrobial agents and heterocyclic pharmaceuticals .

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O/c11-8-1-2-10(9(12)3-8)14-5-7(6-15)4-13-14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJMJDRZTZXNPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N2C=C(C=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester.

Introduction of the chloro and fluoro substituents: This step involves the halogenation of the phenyl ring using reagents such as chlorine and fluorine sources.

Formylation of the pyrazole ring: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses reagents like DMF and POCl3.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-4-carbaldehyde has been studied for its potential as a pharmacological agent. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against cancer cell lines. The results indicated that modifications to the pyrazole ring could enhance its cytotoxicity. The compound showed promising results in inhibiting the growth of certain cancer cells, suggesting it may serve as a lead compound for further development in anticancer therapies.

Agrochemical Applications

The compound has also been explored for its potential use in agrochemicals. Its ability to interact with specific biochemical pathways makes it relevant for developing herbicides or pesticides.

Case Study: Herbicidal Activity

Research demonstrated that derivatives of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-4-carbaldehyde exhibited herbicidal properties. The study indicated that certain modifications led to increased efficacy against common agricultural weeds, providing a pathway for developing new herbicides.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important building block due to its reactive aldehyde functional group. It can be utilized in various synthetic pathways to create more complex molecules.

Table: Synthetic Applications

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyrazole-4-carbaldehydes

Key Observations:

- Halogenation Effects: The target compound’s dual halogenation (Cl and F) at the 4- and 2-positions of the phenyl ring may enhance electrophilicity and binding affinity compared to mono-halogenated derivatives like 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde .

- Electron-withdrawing groups like CF₃ (in ) amplify electrophilic character at the carbaldehyde moiety.

Biological Activity

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 2379321-65-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives for their in vitro antimicrobial activity against various pathogens. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been extensively studied. In vitro studies have shown that certain compounds exhibit cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound demonstrated IC50 values ranging from 3.79 to 42.30 µM, indicating varying degrees of potency against different cell lines .

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies have indicated that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, one derivative exhibited a COX-2 selectivity index significantly higher than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|

| Compound X | 69.95 | >189 |

| Compound Y | 62 | >100 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study focused on the inhibition of biofilm formation by pyrazole derivatives highlighted the importance of these compounds in treating infections resistant to conventional antibiotics .

- Cytotoxicity Profiles : Research evaluating the cytotoxic effects of various pyrazole derivatives indicated that structural modifications could enhance their potency against specific cancer types .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that selected pyrazole derivatives could significantly reduce inflammation with minimal side effects on gastrointestinal health .

Q & A

Q. What are the common synthetic routes for 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-4-carbaldehyde, and how can their efficiency be evaluated?

- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction (formylation of pyrazole intermediates) or Claisen-Schmidt condensation (for α,β-unsaturated ketone derivatives). For example, substituted pyrazole-4-carbaldehydes can be prepared by reacting acetophenone phenylhydrazones with POCl₃ and DMF under the Vilsmeier-Haack protocol . Efficiency is evaluated by comparing reaction yields, purity (via HPLC or NMR), and scalability. Side-product formation (e.g., from competing reactions) should be monitored using TLC or LC-MS .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, including bond angles, dihedral angles, and packing interactions. For example, SC-XRD studies on similar pyrazole derivatives revealed triclinic crystal systems with specific unit cell parameters .

- NMR spectroscopy (¹H/¹³C) identifies functional groups (e.g., aldehyde protons at ~10 ppm) and substituent positions.

- FT-IR confirms the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Cl/F vibrations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of dust or vapors.

- Store in airtight containers under inert gas (N₂/Ar) to prevent aldehyde oxidation. Avoid exposure to heat or moisture, as decomposition may release toxic gases (e.g., HCl/HF) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Temperature control : Lower temperatures (0–5°C) during formylation steps minimize side reactions like over-halogenation .

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction rates in heterogeneous systems.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while dichloromethane reduces byproduct formation in condensation reactions .

Q. What strategies resolve discrepancies in reported biological activities of pyrazole-4-carbaldehyde derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., Cl/F positions) and correlate changes with bioassay results (e.g., antimicrobial IC₅₀ values). For example, fluorophenyl groups enhance blood-brain barrier permeability in neuroactive compounds .

- Data normalization : Account for variations in assay conditions (e.g., cell lines, solvent concentrations) by using internal controls and standardized protocols .

Q. How can computational methods predict the reactivity of novel derivatives for targeted applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s electron-deficient nature makes it reactive toward nucleophiles like hydrazines .

- Molecular docking : Simulate binding affinities with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

Q. How can researchers address instability of intermediates during synthesis (e.g., aldehydes or halogenated precursors)?

- Methodological Answer :

- Stabilization techniques : Add radical inhibitors (e.g., BHT) to prevent oxidation of aldehyde intermediates.

- In situ generation : Prepare unstable intermediates (e.g., trifluoromethylated pyrazoles) immediately before use to avoid decomposition .

- Low-temperature storage : Store intermediates at –20°C under inert atmosphere to prolong shelf life .

Data Contradiction Analysis

Q. How to resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.